molecular formula C16H13NO5 B3370408 1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione CAS No. 38502-65-7

1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione

Cat. No.: B3370408
CAS No.: 38502-65-7
M. Wt: 299.28 g/mol
InChI Key: SDBZUDCLSHEYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione is an organic compound that belongs to the class of aromatic ketones This compound features both methoxy and nitro functional groups attached to a propane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 4-nitrobenzaldehyde.

    Condensation Reaction: These aldehydes undergo a Claisen-Schmidt condensation reaction with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Reaction Conditions: The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron filings in hydrochloric acid (HCl).

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: 4-methoxybenzoic acid, 4-nitrobenzoic acid.

    Reduction: 4-methoxyaniline, 4-nitroaniline.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the compound’s specific use and the biological system it interacts with.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-nitroethene: Similar structure but with a shorter carbon chain.

    1-(4-Nitrophenyl)-3-phenylpropane-1,3-dione: Similar structure but without the methoxy group.

    1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione: Similar structure but without the nitro group.

Uniqueness

1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione is unique due to the presence of both methoxy and nitro groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-22-14-8-4-12(5-9-14)16(19)10-15(18)11-2-6-13(7-3-11)17(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBZUDCLSHEYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959367
Record name 1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38502-65-7
Record name NSC61624
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.